N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894056-87-2
VCID: VC6482227
InChI: InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C20H14N6O5S
Molecular Weight: 450.43

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894056-87-2

Cat. No.: VC6482227

Molecular Formula: C20H14N6O5S

Molecular Weight: 450.43

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894056-87-2

Specification

CAS No. 894056-87-2
Molecular Formula C20H14N6O5S
Molecular Weight 450.43
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27)
Standard InChI Key MWYVCYMJKFOLHE-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the acetamide class, featuring a benzo[d] dioxol-5-ylmethyl group linked via a thioether bond to a triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl moiety. Its molecular formula is C₂₁H₁₆N₆O₅S, with a molecular weight of 464.5 g/mol . The SMILES notation (O=C(CSc1nnc2ccc(-c3cccc([N+](=O)[O-])c3)nn12)NCc1ccc2c(c1)OCO2) highlights the following key features:

  • A 1,3-benzodioxole ring (OCO2) contributing to lipophilicity.

  • A triazolopyridazine heterocycle (nnc2ccc...nn12) with a sulfur atom at position 3.

  • A 3-nitrophenyl group (-c3cccc(N+[O-])c3) introducing electron-withdrawing properties.

Functional Group Interactions

The thioacetamide bridge (-S-C(=O)-N-) enhances metabolic stability compared to oxygen analogs, while the nitro group (-NO₂) may facilitate hydrogen bonding with biological targets .

Synthesis and Manufacturing

Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Amide CouplingTriethylamine, dichloromethane, room temp80–89%
CyclocondensationReflux in isopropyl alcohol, 5 hours89%

Physicochemical Properties

Solubility and Partitioning

Experimental data for the exact compound is limited, but predictions based on structural analogs indicate:

  • Log P (octanol-water): ~1.07 (moderate lipophilicity) .

  • Water Solubility: Estimated 3.69 mg/mL (0.0244 mol/L), classifying it as "soluble" .

Thermal Stability

No direct melting or boiling point data is available, but the presence of aromatic and heterocyclic rings suggests high thermal stability .

Table 2: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight464.5 g/mol
Log P (predicted)1.07
Solubility (Water)3.69 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator